molecular formula C15H18N4O5S B15189259 Ethyl 3-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)-1-methyl-1H-pyrazole-4-carboxylate CAS No. 145865-73-2

Ethyl 3-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B15189259
CAS No.: 145865-73-2
M. Wt: 366.4 g/mol
InChI Key: OUEWYSUXQHMKOK-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)-1-methyl-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, a sulfonyl group, and a methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)-1-methyl-1H-pyrazole-4-carboxylate typically involves a multi-step process. One common method includes the condensation of ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine . The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The resulting intermediate is then subjected to further reactions to introduce the sulfonyl and methoxyphenyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)-1-methyl-1H-pyrazole-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or methoxyphenyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 3-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)-1-methyl-1H-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Ethyl 3-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)-1-methyl-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:

    Pyrazole derivatives: These compounds share the pyrazole ring structure and may have similar biological activities.

    Sulfonyl hydrazones: Compounds with sulfonyl and hydrazone groups that exhibit comparable chemical reactivity.

    Methoxyphenyl derivatives: Molecules containing the methoxyphenyl moiety, which may contribute to their biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

145865-73-2

Molecular Formula

C15H18N4O5S

Molecular Weight

366.4 g/mol

IUPAC Name

ethyl 3-[[(E)-(4-methoxyphenyl)methylideneamino]sulfamoyl]-1-methylpyrazole-4-carboxylate

InChI

InChI=1S/C15H18N4O5S/c1-4-24-15(20)13-10-19(2)17-14(13)25(21,22)18-16-9-11-5-7-12(23-3)8-6-11/h5-10,18H,4H2,1-3H3/b16-9+

InChI Key

OUEWYSUXQHMKOK-CXUHLZMHSA-N

Isomeric SMILES

CCOC(=O)C1=CN(N=C1S(=O)(=O)N/N=C/C2=CC=C(C=C2)OC)C

Canonical SMILES

CCOC(=O)C1=CN(N=C1S(=O)(=O)NN=CC2=CC=C(C=C2)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.